Ethyl 4-methoxybenzofuran-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
831222-90-3 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 4-methoxy-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)8-6-10(14-2)9-4-5-16-11(9)7-8/h4-7H,3H2,1-2H3 |
InChI Key |
BZDCWOTVJIMLPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=CO2)C(=C1)OC |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CO2)C(=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl 4 Methoxybenzofuran 6 Carboxylate
Strategic Approaches to the Synthesis of the Benzofuran (B130515) Core
The construction of the benzofuran ring system is a central theme in heterocyclic chemistry. nih.govresearchgate.net A variety of synthetic protocols have been developed, ranging from classical name reactions to modern transition-metal-catalyzed methods, which can be adapted for the synthesis of specifically substituted derivatives like Ethyl 4-methoxybenzofuran-6-carboxylate. mdpi.com
Classical and Contemporary Cyclization Protocols for Benzofuran Ring Formation
The synthesis of the benzofuran nucleus can be achieved through several strategic cyclization reactions. mdpi.com Classical methods often involve the intramolecular cyclization of appropriately substituted phenols. nih.gov For instance, acid-catalyzed cyclization of aryl ether substrates is a common and popular method for forming the benzofuran scaffold. wuxiapptec.com Polyphosphoric acid (PPA) is a frequently used catalyst for this type of transformation. wuxiapptec.com
Contemporary methods have heavily relied on transition-metal catalysis, particularly with palladium, to achieve high efficiency and functional group tolerance. nih.govrsc.orguky.edu One of the most powerful techniques is the palladium-catalyzed intramolecular cyclization of ortho-alkynylphenols. numberanalytics.com Another prominent strategy involves a tandem Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring. organic-chemistry.orgresearchgate.netacs.org This approach allows for the construction of two carbon-carbon bonds in a one-pot manner. acs.org
Other modern protocols include:
Heck-type cyclizations: Palladium-catalyzed intramolecular Heck reactions provide a route to the benzofuran core. mdpi.comnih.gov
Radical cyclizations: These methods offer unique pathways for ring formation under specific conditions. mdpi.com
Perkin Rearrangement: This classic reaction involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid, providing a direct route to carboxylated benzofurans. wikipedia.orgnih.gov
The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final benzofuran product.
Regioselective Introduction of Methoxy (B1213986) and Ester Functionalities
Achieving the specific 4-methoxy and 6-carboxylate substitution pattern requires careful regiochemical control. The substitution on the final benzofuran often originates from the precursor used for the cyclization. mdpi.com Therefore, the synthesis typically begins with a phenol (B47542) or benzoic acid derivative that already contains the required substituents or precursors in the correct positions.
A common strategy involves starting with a phenol that has a hydroxyl group and another functional group positioned to direct the cyclization and subsequent functionalization. The direct C–H functionalization of free phenols is a powerful, atom-economical strategy, though it presents challenges in controlling chemo- and regioselectivity. nih.gov For a molecule like this compound, a plausible synthetic route would start from a substituted phenol, where regioselective alkylation or acylation at the ortho position to the hydroxyl group is a key step, followed by cyclization. nih.gov For example, a one-step synthesis of benzofurans can be achieved from phenols and α-haloketones, which combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration. nih.gov
Derivatization and Functionalization Reactions of this compound
Once synthesized, this compound can serve as a versatile intermediate for creating a diverse library of analogs through various chemical transformations.
Hydrolysis of the Ester Moiety and Subsequent Transformations
The ethyl ester group at the C-6 position is a versatile handle for further modification. The most fundamental transformation is its hydrolysis to the corresponding carboxylic acid, 4-methoxybenzofuran-6-carboxylic acid. This reaction is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) (NaOH) in an alcohol-water mixture, followed by acidification. mdpi.com
Once the carboxylic acid is obtained, it opens the door to a wide range of subsequent transformations:
Amide Formation: The carboxylic acid can be coupled with various amines to produce a diverse array of benzofuran-6-carboxamides. This is often achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. researchgate.net
Esterification: The carboxylic acid can be re-esterified with different alcohols under acidic conditions to generate other ester derivatives.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-methoxy-6-(hydroxymethyl)benzofuran), which provides another point for further functionalization.
Below is a table summarizing common transformations of the hydrolyzed ester.
| Transformation | Reagents | Product Class |
| Amide Coupling | Amine, Coupling Agent (e.g., HATU, EDCI) | Benzofuran-6-carboxamides |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Benzofuran-6-carboxylate Esters |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Benzofuran-6-carbonyl chloride |
| Reduction to Alcohol | Reducing Agent (e.g., LiAlH₄, BH₃·THF) | (4-methoxybenzofuran-6-yl)methanol |
Advanced Chemical Modifications and Analog Preparation
Beyond the carboxylic acid moiety, the benzofuran core itself can be further functionalized to prepare advanced analogs. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic rings. mdpi.comnumberanalytics.com
Palladium-catalyzed C-H arylation is a particularly effective method for modifying the benzofuran scaffold. nih.gov While the C2 position of benzofuran is generally more reactive, directed C-H functionalization strategies can be employed to achieve substitution at other positions, such as C3 or C7. mdpi.com For example, using an 8-aminoquinoline (B160924) (AQ) directing group attached to a carboxamide at C2 can facilitate palladium-catalyzed C-H arylation at the C3 position. mdpi.comchemrxiv.orgnih.govdiva-portal.org This strategy allows for the installation of a wide range of aryl and heteroaryl substituents. chemrxiv.org
Other advanced modifications could include:
Halogenation: Selective bromination or iodination of the benzofuran ring to install handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings).
Demethylation: Cleavage of the 4-methoxy group to yield the corresponding 4-hydroxybenzofuran derivative, which can then be alkylated to produce a variety of ethers.
Ring-Opening Reactions: Nickel-catalyzed ring-opening of the benzofuran can be used to generate ortho-functionalized phenol derivatives, demonstrating a divergent synthetic approach. acs.org
The table below outlines some advanced modification strategies.
| Reaction Type | Catalyst/Reagent | Position(s) Targeted | Resulting Structure |
| C-H Arylation | Palladium Catalyst, Aryl Halide | C2, C3, C7 | Aryl-substituted benzofuran |
| Suzuki Coupling | Palladium Catalyst, Boronic Acid | Halogenated positions | Biaryl benzofuran derivative |
| Demethylation | BBr₃ or HBr | C4-Methoxy | 4-Hydroxybenzofuran derivative |
| Nitration/Reduction | HNO₃/H₂SO₄ then H₂/Pd-C | Benzene (B151609) ring | Amino-benzofuran derivative |
Reaction Mechanism Elucidation in the Synthesis of Benzofuran Carboxylates
Understanding the reaction mechanisms underlying benzofuran synthesis is crucial for optimizing conditions and predicting outcomes.
For acid-catalyzed cyclizations , the mechanism typically begins with the protonation of an acetal (B89532) or ketone substrate under acidic conditions. wuxiapptec.com This is followed by the elimination of a leaving group (e.g., methanol) to form a reactive oxonium ion intermediate. The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to form the five-membered furan (B31954) ring. A final elimination step, such as the loss of another molecule of methanol (B129727) or water, leads to the aromatization of the newly formed benzofuran. wuxiapptec.com
In modern palladium-catalyzed syntheses , such as the tandem Sonogashira coupling and cyclization, the mechanism is more complex. wikipedia.org The catalytic cycle for the Sonogashira coupling involves several key steps:
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., an ortho-iodophenol derivative). wikipedia.org
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and a copper co-catalyst, transfers the alkyne group to the palladium center. wikipedia.org
Reductive Elimination: The coupled product is released from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.org
Following the coupling, an intramolecular cyclization (hydroalkoxylation) occurs where the phenolic hydroxyl group adds across the newly installed alkyne triple bond to close the ring and form the benzofuran. elsevier.es
The mechanism for palladium-catalyzed C-H activation often involves the formation of a palladacycle intermediate. mdpi.comrsc.org For directed arylations, the palladium catalyst coordinates to a directing group, bringing the metal center in close proximity to the C-H bond to be functionalized. This facilitates the C-H activation step, forming a stable five- or six-membered palladacycle. Subsequent oxidative addition of an aryl halide and reductive elimination furnishes the C-C coupled product and regenerates the active catalyst. mdpi.com
Catalytic Approaches and Green Chemistry Considerations in Benzofuran Synthesis
The synthesis of the benzofuran scaffold, a core component of this compound, has been significantly advanced by the development of catalytic methodologies. These approaches offer greater efficiency, selectivity, and functional group tolerance compared to classical methods. In recent years, a strong emphasis has been placed on aligning these catalytic strategies with the principles of green chemistry, aiming to create more sustainable and environmentally friendly synthetic routes. This section explores key catalytic systems and green chemistry considerations relevant to the synthesis of substituted benzofurans.
Transition-metal catalysis, particularly using palladium and copper, has become an indispensable tool for constructing the benzofuran ring. nih.gov Palladium-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, provide a reliable route to 2-substituted benzofurans. nih.gov In this approach, an ortho-iodophenol is coupled with a terminal alkyne, and the resulting intermediate undergoes cyclization to form the benzofuran core. Another powerful palladium-catalyzed method is the intramolecular O-arylation of enolates, which has demonstrated broad substrate scope in producing diverse benzofuran derivatives. organic-chemistry.org
Copper catalysis has emerged as a cost-effective and less toxic alternative to palladium. nih.govacs.org Copper iodide (CuI), for instance, has been effectively used to catalyze the one-pot synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes. nih.govacs.org Furthermore, the combination of palladium and copper catalysts in Sonogashira coupling reactions can enhance efficiency. nih.gov Other transition metals, such as nickel and iron, have also been explored for benzofuran synthesis, expanding the repertoire of catalytic tools available to synthetic chemists. acs.orgnih.gov
The following table summarizes various transition-metal catalyzed approaches applicable to benzofuran synthesis.
| Catalyst System | Reaction Type | Starting Materials | Key Features |
| Palladium Acetate [Pd(OAc)₂] | Enolate Arylation | Aryl boronic acid, 2-(2-formylphenoxy) acetonitrile | Broad substrate scope for differentially substituted benzofurans. nih.govorganic-chemistry.org |
| (PPh₃)PdCl₂ / CuI | Sonogashira Coupling / Cyclization | Terminal alkynes, iodophenols | Co-catalyst system for efficient coupling and subsequent cyclization. nih.gov |
| Copper Iodide (CuI) | One-pot multi-component reaction | o-hydroxy aldehydes, amines, alkynes | Environmentally benign approach, often utilizing green solvents. nih.govacs.org |
| Copper-TMEDA | Transformation of ketone derivatives | Ketone derivatives | Sustainable protocol that can be performed in water. organic-chemistry.org |
| Iron(III) Chloride (FeCl₃) | Intramolecular Cyclization | Electron-rich-aryl ketones | Mediates direct oxidative aromatic C–O bond formation. nih.gov |
| Nickel Catalysts | Intramolecular Nucleophilic Addition | Substituted phenols with activated side chains | Provides activation energy for cyclization, yielding noteworthy results. acs.org |
In tandem with the development of novel catalysts, significant efforts have been directed towards making benzofuran synthesis more environmentally sustainable. Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
One of the primary considerations in green synthesis is the choice of solvent. Water has been successfully employed as a solvent for copper-catalyzed transformations of ketone derivatives into benzofurans, offering a sustainable and non-toxic medium. organic-chemistry.org A notable innovation is the use of Deep Eutectic Solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable, have low toxicity, and can be used in copper-catalyzed one-pot syntheses of benzofuran derivatives. nih.govacs.org
The table below highlights key green chemistry considerations in the synthesis of benzofurans.
| Green Chemistry Principle | Approach | Example | Advantages |
| Use of Safer Solvents | Aqueous Media | Copper-TMEDA catalyzed synthesis in water. organic-chemistry.org | Non-toxic, non-flammable, readily available. |
| Deep Eutectic Solvents (DES) | Copper iodide catalyzed one-pot synthesis in choline chloride-ethylene glycol. nih.govacs.org | Biodegradable, low toxicity, eco-friendly. | |
| Energy Efficiency | Microwave/Ultrasound Irradiation | Synthesis of benzo[b]furan-based oxadiazole/triazole derivatives. mdpi.com | Reduced reaction times, improved yields, lower energy consumption. |
| Waste Prevention | One-Pot Synthesis | ortho-hydroxyl group assisted Wittig reaction followed by in situ oxidative cyclization. researchgate.net | Minimizes solvent use and waste from intermediate purification. |
| Catalysis | Catalyst-Free Reactions | Reaction between nitroepoxides and salicylaldehydes. acs.org | Avoids use of potentially toxic and expensive metal catalysts. |
| Reusable Catalysts | Palladium nanoparticles for Sonogashira cross-coupling reactions. organic-chemistry.org | Reduces catalyst waste and overall cost. |
These catalytic and green chemistry approaches are pivotal for the modern, sustainable synthesis of complex molecules like this compound, ensuring that the production of valuable chemical entities is achieved with minimal environmental impact.
An exhaustive search for scientific literature and spectroscopic data for the compound This compound did not yield the specific experimental or computational data required to populate the requested article structure.
While general methodologies for spectroscopic characterization and numerous studies on related benzofuran, benzoate, and other heterocyclic structures are available, detailed FT-IR, FT-Raman, 1H NMR, 13C NMR, 2D NMR, and UV-Vis analyses specific to this compound could not be located in the public domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the detailed data tables and in-depth analysis as specified in the instructions. Constructing such an article without verifiable data would lead to speculation and scientific inaccuracy, falling outside the scope of the request.
Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 4 Methoxybenzofuran 6 Carboxylate
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Analysis of Electronic Transitions and Chromophoric Behavior
A detailed analysis of the electronic transitions and chromophoric behavior of Ethyl 4-methoxybenzofuran-6-carboxylate requires experimental UV-Vis spectroscopic data, which is not currently available. Such an analysis would typically involve identifying the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values (ε). These values are crucial for understanding the π-π* and n-π* electronic transitions within the molecule's chromophore, which consists of the fused benzofuran (B130515) ring system conjugated with the methoxy (B1213986) and ethyl carboxylate groups.
The benzofuran moiety itself is a significant chromophore. The methoxy group at the 4-position and the ethyl carboxylate group at the 6-position are expected to act as auxochromes, influencing the energy of the electronic transitions and thus the position and intensity of the absorption bands. Specifically, the electron-donating methoxy group and the electron-withdrawing carboxylate group would likely cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to unsubstituted benzofuran. However, without experimental spectra, a quantitative and precise description of these effects remains speculative.
A hypothetical data table for the electronic transitions is presented below to illustrate the type of information that would be necessary for a complete analysis.
Interactive Data Table: Hypothetical Electronic Transitions
| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
|---|---|---|---|
| π → π* | Data Not Available | Data Not Available | Data Not Available |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental composition (C₁₂H₁₂O₄).
The fragmentation pathway of this molecule under mass spectrometric conditions can be predicted based on the fragmentation patterns of related benzofuran and ester compounds. The molecular ion would likely undergo characteristic fragmentation processes, including the loss of the ethyl group from the ester, cleavage of the ester group itself, and fragmentation of the benzofuran ring system. The methoxy group could also be lost as a methyl radical or formaldehyde.
Identifying the specific fragment ions and their relative abundances is key to confirming the structure of the molecule. However, without experimental HRMS data, a detailed elucidation of the fragmentation pathway is not possible.
Below is a hypothetical data table outlining the kind of data that would be obtained from an HRMS experiment.
Interactive Data Table: Hypothetical HRMS Fragmentation Data
| Fragment Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Formula |
|---|---|---|---|---|
| [M]+ | Data Not Available | Data Not Available | Data Not Available | C₁₂H₁₂O₄ |
| [M - C₂H₅]+ | Data Not Available | Data Not Available | Data Not Available | C₁₀H₇O₄ |
| [M - OC₂H₅]+ | Data Not Available | Data Not Available | Data Not Available | C₁₀H₇O₃ |
Computational and Theoretical Studies on the Electronic and Molecular Structure of Ethyl 4 Methoxybenzofuran 6 Carboxylate
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules in their ground state.
Optimization of Molecular Geometry and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a molecule like Ethyl 4-methoxybenzofuran-6-carboxylate, which has rotatable bonds (e.g., in the ethyl ester and methoxy (B1213986) groups), a conformational analysis would be necessary. This involves exploring different rotational isomers (conformers) to identify the global minimum energy conformation, which represents the most populated structure at equilibrium. The results of such an analysis would typically be presented in a table of optimized bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Charge Transfer Properties
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, providing insights into intramolecular charge transfer (ICT) properties.
Molecular Electrostatic Potential (MESP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are prone to nucleophilic attack. mdpi.comnih.gov An MESP map for this compound would identify the most likely sites for intermolecular interactions and chemical reactions. For instance, the oxygen atoms of the carbonyl and methoxy groups would be expected to show negative potential.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying molecules in their electronically excited states, which is crucial for understanding how they interact with light.
Simulation of UV-Vis Absorption Spectra and Electronic Excitation Analysis
TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis) of a molecule. This involves calculating the energies of vertical electronic transitions from the ground state to various excited states and the probability of each transition (oscillator strength). The results are typically presented as a simulated spectrum, showing absorption wavelength (λmax) versus intensity. Analysis of the main electronic transitions would identify which molecular orbitals are involved (e.g., HOMO to LUMO transitions) and characterize them (e.g., as π→π* or n→π* transitions), explaining the origin of the observed absorption bands. materialsciencejournal.orgnih.gov
While the theoretical framework for a complete computational analysis of this compound is well-defined, the specific application of these methods to this compound is not present in the accessible scientific literature. The execution of these DFT and TD-DFT calculations would be required to generate the detailed data and findings necessary to fully characterize its electronic and molecular properties. Such a study would represent a valuable contribution to the chemical sciences, providing fundamental insights into the structure and reactivity of this benzofuran (B130515) derivative.
Based on a thorough review of available scientific literature, there is currently no specific published research focusing on the computational and theoretical studies of the electronic, molecular, non-linear optical (NLO) properties, or the specific intermolecular interactions and packing architectures of This compound .
Detailed experimental or theoretical data required to populate the requested sections—"4.3. Investigation of Non-Linear Optical (NLO) Properties" and "4.4. Intermolecular Interactions and Packing Architectures in Crystalline Forms"—for this particular compound are not present in the public domain.
While research exists on the NLO properties and crystal structures of other benzofuran derivatives, the user's strict instruction to focus solely on "this compound" and not introduce information or examples outside this explicit scope prevents the generation of a scientifically accurate and non-speculative article. To do so would require fabricating data, which is contrary to the principles of scientific accuracy.
Therefore, the requested article cannot be generated at this time due to the absence of specific scientific studies on this compound.
Mechanistic Studies of Biological Interactions Involving Benzofuran Carboxylates, Relevant to Ethyl 4 Methoxybenzofuran 6 Carboxylate
Enzyme Inhibition Mechanisms and Molecular Recognition Studies
Benzofuran (B130515) carboxylates have been identified as inhibitors of several key enzymes implicated in disease pathogenesis. Understanding the mechanisms of this inhibition and the principles of molecular recognition is crucial for the development of targeted therapies.
Transglutaminase 2 (TG2) is a multifaceted enzyme involved in a variety of cellular processes, and its dysregulation has been linked to several diseases. While numerous inhibitors of TG2 have been developed, specific mechanistic studies detailing the interaction of Ethyl 4-methoxybenzofuran-6-carboxylate or closely related benzofuran carboxylates with TG2 are not extensively available in the current scientific literature. The inhibition of TG2 typically involves targeting the active site cysteine residue or allosteric modulation. nih.gov General classes of TG2 inhibitors include competitive amine inhibitors, reversible inhibitors, and irreversible "suicide" inhibitors that covalently modify the enzyme. nih.gov Further research is required to determine if benzofuran carboxylates can effectively bind to and inhibit the catalytic activity of TG2 and to elucidate the specific molecular interactions that would govern such an interaction.
Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. Research has demonstrated that benzofuran derivatives can act as selective inhibitors of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. mdpi.comsemanticscholar.org
A study exploring a series of benzofuran derivatives revealed that the benzofuran core is a suitable scaffold for developing selective SIRT2 inhibitors. mdpi.com The structure-activity relationship (SAR) analysis of these compounds provided valuable insights into the molecular requirements for potent inhibition. For instance, the presence of a benzyl (B1604629) sulfone moiety at the 2-position of the benzofuran ring was found to be more favorable for SIRT2 inhibitory activity compared to a benzyl sulfoxide (B87167) group. mdpi.com Furthermore, substitutions on the benzofuran ring and the benzyl group significantly influenced the inhibitory potency. Specifically, electron-donating groups like a methoxy (B1213986) group at the 6-position of the benzofuran core were explored. semanticscholar.org
The inhibitory activity of various 4-substituted derivatives on the benzene (B151609) ring of the benzyl sulfone moiety was found to increase in the order of CH3OCO- > CH3O- > CN- > Br- > F-. semanticscholar.org This suggests that electron-withdrawing groups at this position can enhance the inhibitory effect. Molecular docking studies predicted that these benzofuran inhibitors bind to the active site of SIRT2, forming key interactions with the protein's residues. mdpi.com
Below is an interactive data table summarizing the SIRT2 inhibitory activity of selected benzofuran derivatives from a key study.
| Compound ID | Benzofuran Ring Substitution (Position 6) | Benzyl Group Substitution (Position 4) | IC50 (µM) for SIRT2 mdpi.com |
| 7a | Methoxy | Methoxycarbonyl | 3.81 |
| 7b | Methoxy | Methoxy | 5.23 |
| 7c | Methoxy | Cyano | 6.14 |
| 7d | Methoxy | Bromo | 8.85 |
| 7e | Methoxy | Fluoro | 17.76 |
| 7f | Fluoro | Methoxycarbonyl | 4.22 |
| 7g | Fluoro | Methoxy | 6.91 |
| 7h | Fluoro | Cyano | 7.58 |
| 7i | Fluoro | Bromo | 20.14 |
| 7j | Fluoro | Fluoro | 51.42 |
This table is based on data presented in the study by Zhou et al. (2017) and is for illustrative purposes to show structure-activity trends.
Mycobacterium protein tyrosine phosphatase B (mPTPB) is a crucial virulence factor for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It functions by disrupting host cell signaling pathways, thereby promoting bacterial survival within macrophages. Consequently, mPTPB is an attractive target for the development of new anti-tuberculosis drugs. nih.gov
Medicinal chemistry efforts have led to the discovery of potent and selective inhibitors of mPTPB based on a benzofuran salicylic (B10762653) acid scaffold. nih.govnih.gov These inhibitors are designed to mimic the phosphate (B84403) group of the natural substrate, phosphotyrosine, and bind to the active site of the enzyme. The molecular basis of their interaction involves the bicyclic salicylic acid core acting as a phosphotyrosine surrogate, which chelates the active site of mPTPB. nih.gov
The rigidity and specific orientation of substituents on the benzofuran core are critical for optimal binding and inhibition. nih.gov Structure-activity relationship studies have shown that modifications at the 3-position of the benzofuran salicylic acid core significantly impact inhibitory potency. For instance, the reduction of a triple bond at this position to a double or single bond leads to a dramatic decrease in activity, highlighting the importance of a rigid and linear substituent for effective interaction with a secondary binding pocket within the enzyme. nih.gov
A particularly potent inhibitor, derived from a 6-hydroxy-benzofuran-5-carboxylic acid scaffold, demonstrated an IC50 value of 38 nM and exhibited over 50-fold selectivity for mPTPB against a panel of other protein tyrosine phosphatases. nih.gov This high potency and selectivity underscore the potential of benzofuran carboxylates as therapeutic agents against tuberculosis.
Below is an interactive data table of selected benzofuran-based inhibitors of mPTPB.
| Inhibitor Scaffold | Key Structural Feature | IC50 (nM) for mPTPB nih.gov | Selectivity over other PTPs nih.gov |
| Benzofuran Salicylic Acid | Core Scaffold | 7300 | - |
| Optimized Derivative | Modified 3-position substituent | 38 | >50-fold |
This table illustrates the significant improvement in inhibitory potency achieved through chemical modification of the benzofuran scaffold.
Cellular Pathway Modulation at a Molecular Level
Beyond direct enzyme inhibition, benzofuran carboxylates can exert their biological effects by modulating key cellular signaling pathways. These pathways are integral to processes such as bone formation and the cellular response to oxidative stress.
Osteoporosis, a disease characterized by low bone mass and structural deterioration of bone tissue, presents a significant global health challenge. Small-molecule drugs that can promote bone formation are urgently needed. Recent research has identified a 6-methoxybenzofuran (B1631075) compound, designated I-9, as a promising candidate for promoting bone formation and treating osteoporosis. nih.govacs.orgresearchgate.net
Mechanistic studies have revealed that compound I-9 exerts its pro-osteogenic effects by modulating the BMP2–ERK–ATF4 signaling axis. nih.gov Bone Morphogenetic Protein 2 (BMP2) is a key growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. The study demonstrated that I-9 upregulates the expression of BMP2. acs.org
The signaling cascade initiated by BMP2 involves the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. This, in turn, leads to the activation of Activating Transcription Factor 4 (ATF4), a crucial transcription factor for osteoblast differentiation and function. The coordinated action of this pathway ultimately promotes the expression of osteogenic marker genes and enhances bone formation. nih.gov The administration of I-9 in aged mouse models of osteoporosis led to increased bone mass, confirming the therapeutic potential of targeting the BMP2–ERK–ATF4 axis with 6-methoxybenzofuran derivatives. nih.gov
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Benzofuran derivatives, including those with methoxy and carboxylate substitutions, have been shown to possess significant antioxidant properties. nih.govresearchgate.net
The primary mechanism by which many phenolic compounds, including benzofurans, exert their antioxidant effects is through free radical scavenging. rsc.org The hydroxyl group on the benzofuran ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The resulting benzofuran radical is relatively stable due to resonance delocalization, which prevents it from initiating new radical chains.
The antioxidant activity of benzofuran derivatives is influenced by their chemical structure. For example, the presence and position of hydroxyl and methoxy groups on the benzofuran ring can affect the bond dissociation enthalpy of the O-H bond, which in turn influences the hydrogen-donating ability and radical scavenging efficiency. rsc.orgresearchgate.net Some benzofuran derivatives have demonstrated the ability to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.gov By preventing the oxidation of lipids in cell membranes, these compounds help to maintain cellular integrity and function.
Studies on various benzofuran derivatives have confirmed their ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), providing a quantitative measure of their antioxidant capacity. nih.gov The antioxidant mechanisms of these compounds make them promising candidates for the prevention and treatment of conditions associated with oxidative stress.
Elucidation of Antimicrobial Action Mechanisms and Resistance Pathways
The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural and synthetic compounds with a wide range of pharmacological activities, including significant antimicrobial properties. rsc.orgresearchgate.net While specific mechanistic studies on this compound are not extensively detailed in the available literature, research on analogous benzofuran derivatives provides critical insights into their potential modes of antimicrobial action. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in pathogens. rsc.org
One proposed mechanism of action involves the induction of oxidative stress within microbial cells. For instance, studies on plant extracts containing related ester compounds have shown that their antibacterial effect is linked to a significant increase in intracellular superoxide (B77818) dismutase (SOD), protein leakage, and extracellular alkaline phosphatase, which are all indicators of heightened oxidative stress. nih.gov This suggests that benzofuran carboxylates may disrupt the redox balance of bacterial cells, leading to cellular damage and death. The specific structural features of the benzofuran ring system, combined with the electronic effects of substituents like the carboxylate and methoxy groups, are believed to be crucial for this activity. nih.govrsc.org
Computational Modeling and Molecular Docking for Ligand-Target Interactions
Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between small molecules like benzofuran carboxylates and their biological targets at a molecular level. researchgate.netuniv-tlemcen.dz These in-silico techniques predict the preferred binding orientation of a ligand within the active site of a receptor protein and estimate the strength of the interaction, providing a basis for understanding its biological activity. nih.govcosmosscholars.com This approach has been widely applied to various benzofuran derivatives to explore their potential as inhibitors for a range of protein targets, including those relevant to cancer, inflammation, and infectious diseases. nih.govnih.govnih.govnih.gov
The process typically involves creating a three-dimensional model of the target protein and the ligand. Using specialized software, the ligand is then "docked" into the protein's binding site in numerous possible conformations. univ-tlemcen.dz These conformations are scored based on a function that calculates the binding free energy, with lower scores generally indicating a more favorable interaction. mdpi.compeerj.com Such studies have successfully correlated docking scores with experimentally determined biological activities for benzofuran derivatives, validating the predictive power of these computational models. researchgate.netnih.gov For example, molecular docking has been used to investigate the binding of benzofuran-2-carboxylic acids to Pim-1 kinase, a cancer target, and to predict the binding interactions of benzofuran hybrids with the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov
Prediction of Binding Modes and Affinities with Receptor Proteins
Molecular docking studies provide detailed predictions of how benzofuran carboxylates orient themselves within the active sites of receptor proteins. These predictions reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com Understanding these specific interactions is fundamental to explaining the compound's mechanism of action and its binding affinity.
For instance, docking studies of benzofuran derivatives with the enzyme pancreatic lipase (B570770) highlighted the formation of hydrogen bonds between the ligand's furan (B31954) moiety and the backbone of phenylalanine residues, as well as π-π stacking interactions with other aromatic residues like tyrosine and histidine. mdpi.com In another study on benzofuranone derivatives targeting dopamine (B1211576) and serotonin (B10506) receptors, serine residues within the binding pocket were identified as crucial for establishing hydrogen bonds that determine affinity and selectivity. drugbank.com Similarly, research on benzofuran derivatives designed as cannabinoid receptor 2 (CB2) agonists predicted a binding mode where different parts of the molecule form van der Waals interactions and are oriented towards specific amino acid residues within the receptor. nih.gov
The binding affinity, often quantified by metrics like the docking score (in kcal/mol) or the inhibition constant (Ki), is a key output of these computational studies. Lower binding energy scores suggest stronger and more stable binding between the ligand and its target protein. mdpi.com
| Benzofuran Derivative Class | Protein Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues | Primary Interactions |
|---|---|---|---|---|
| Pinoresinol (contains benzofuran moiety) | Pancreatic Lipase | -10.00 Kcal/mol | PHE77, ASP79, TYR114, HIS263 | Hydrogen bonds, π-π stacking mdpi.com |
| Benzofuran-1,2,3-triazole hybrids | EGFR | -10.2 Kcal/mol | Not specified | Stable interactions with active site nih.gov |
| 6-Aminomethylbenzofuranones | 5-HT2A / D2 Receptors | Not specified | S3.36, S5.46 (Serine residues) | Hydrogen bonds drugbank.com |
| 2,3-Dihydro-1-benzofuran derivatives | Cannabinoid Receptor 2 (CB2) | Not specified | F5.46, W6.48, F7.35 | Van der Waals interactions nih.gov |
| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Good correlation with experimental data | Not specified | Interactions with active site residues researchgate.netnih.gov |
Rational Design Strategies for Enhanced Biological Activity Profiles
A primary goal of computational modeling is to guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov By understanding the specific interactions predicted in molecular docking simulations, medicinal chemists can strategically modify a lead compound, such as a benzofuran carboxylate, to enhance its binding affinity for a target protein. acs.org
For example, if a docking model reveals an unoccupied hydrophobic pocket near the bound ligand, a chemist might add a hydrophobic group (like a methyl or phenyl group) to the ligand's scaffold to fill that pocket, potentially increasing binding strength and biological activity. mdpi.comnih.gov Conversely, if a model shows that a bulky substituent on the ligand creates a steric clash with the protein, preventing optimal binding, a smaller group could be substituted to improve the fit. acs.org This iterative process of computational prediction followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery. peerj.com
Pharmacophore modeling is another computational strategy used in rational design. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used to screen large virtual libraries of compounds to identify new scaffolds that fit the pharmacophore and are likely to be active, or to guide the modification of existing scaffolds to better match the model's features. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Optimized Benzofuran Scaffolds
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For the benzofuran scaffold, extensive SAR studies have been conducted to identify which substituents at various positions on the ring system are critical for enhancing antimicrobial, anticancer, or other pharmacological effects. nih.govmdpi.com These studies provide a set of empirical rules that guide the optimization of lead compounds.
For antimicrobial benzofurans, SAR analyses have revealed several key trends. The nature and position of substituents on both the benzofuran core and any attached aryl rings significantly impact potency. nih.govrsc.org For instance, the presence of electron-withdrawing groups, such as halogens (bromo, chloro, fluoro) or nitro groups, often leads to increased antimicrobial activity, whereas electron-donating groups may weaken it. nih.govrsc.org The position of these substituents is also crucial; substitutions at the C-5 position of the benzofuran ring and the para-position of a phenyl ring attached elsewhere have been shown to be favorable for activity. rsc.org
In the context of anticancer activity, substitutions at the C-2 position of the benzofuran ring, such as ester groups or other heterocyclic rings, have been identified as particularly important for cytotoxicity. mdpi.comrsc.org The hydrophilic-hydrophobic balance of the entire molecule is another critical determinant of biological activity. nih.gov These findings collectively allow medicinal chemists to fine-tune the benzofuran scaffold to maximize its therapeutic potential against specific biological targets.
| Position on Scaffold | Substituent Type | Effect on Biological Activity (Primarily Antimicrobial/Anticancer) | Reference |
|---|---|---|---|
| C-2 Position | Ester or Heterocyclic Rings | Crucial for cytotoxic activity. mdpi.comrsc.org | mdpi.com, rsc.org |
| C-5 Position | Bromo substituent | Associated with excellent antibacterial activity. rsc.org | rsc.org |
| C-6 Position | Hydroxyl group | Correlated with excellent antibacterial activity. nih.gov | nih.gov |
| General (Benzofuran Ring) | Electron-withdrawing groups (e.g., -Br, -Cl, -NO₂) | Tend to increase antimicrobial potency. nih.govrsc.org | nih.gov, rsc.org |
| General (Benzofuran Ring) | Electron-donating groups | Tend to weaken antimicrobial activity. nih.gov | nih.gov |
| Attached Aryl Ring (para-position) | Halogen substituents (e.g., -F, -Cl, -Br) | Increases potency, likely through favorable hydrophobic interactions. rsc.orgmdpi.comnih.gov | mdpi.com, rsc.org, nih.gov |
Future Prospects and Emerging Research Directions for Ethyl 4 Methoxybenzofuran 6 Carboxylate
Development of Novel Synthetic Methodologies for Accessing Diverse Analogues
The exploration of the full therapeutic potential of ethyl 4-methoxybenzofuran-6-carboxylate hinges on the ability to generate a wide array of structural analogues. Recent advancements in synthetic organic chemistry offer powerful tools to achieve this, moving beyond traditional methods towards more efficient, versatile, and sustainable approaches.
Future synthetic strategies will likely focus on late-stage functionalization of the benzofuran (B130515) core. Methodologies such as C-H activation are emerging as powerful techniques for the direct introduction of functional groups onto the benzofuran ring system, bypassing the need for pre-functionalized starting materials. elsevierpure.com Transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, will continue to be instrumental in creating diverse libraries of analogues with varied substituents at different positions of the benzofuran scaffold. nih.govresearchgate.net The use of palladium, copper, ruthenium, and iron catalysts has already demonstrated significant utility in the synthesis of substituted benzofurans. nih.govnih.govacs.org
| Methodology | Key Features | Potential Application for Analogues |
|---|---|---|
| Transition Metal-Catalyzed Cross-Coupling | High efficiency and functional group tolerance for C-C and C-heteroatom bond formation. nih.govnih.gov | Introduction of diverse aryl, alkyl, and other functional groups at various positions. |
| C-H Activation/Functionalization | Direct functionalization of the benzofuran core without pre-activation. elsevierpure.com | Late-stage modification of the core structure to rapidly generate analogues. |
| One-Pot/Tandem Reactions | Increased efficiency by combining multiple reaction steps in a single vessel. acs.orgresearchgate.net | Streamlined synthesis of complex, multi-substituted benzofuran analogues. |
| Visible-Light Photocatalysis | Mild reaction conditions and use of a renewable energy source. researchgate.net | Environmentally friendly synthesis of functionalized benzofurans. |
Application of Advanced Analytical Techniques for In-Situ Reaction Monitoring
To optimize the novel synthetic methodologies described above, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced analytical techniques that allow for in-situ, real-time reaction monitoring are becoming indispensable tools for achieving this.
Process Analytical Technology (PAT) tools, particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy, are poised to play a significant role. researchgate.netresearchgate.net By inserting a probe directly into the reaction vessel, chemists can continuously collect spectra, tracking the consumption of reactants and the formation of products and intermediates in real time. researchgate.net This data is invaluable for optimizing reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities. For the synthesis of this compound analogues, in-situ FTIR could be used to monitor the key bond-forming events, such as the cyclization to form the furan (B31954) ring.
In addition to FTIR, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the species present in a reaction mixture over time. While technically more demanding to implement, it provides unparalleled insight into reaction mechanisms. These advanced analytical techniques, by providing a deeper understanding of the chemical transformations as they occur, will facilitate the rapid development and scale-up of efficient and robust synthetic routes to novel benzofuran analogues.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. For this compound, these computational approaches can accelerate the design of new analogues with improved biological activity and drug-like properties.
Quantitative Structure-Activity Relationship (QSAR) models, a well-established computational method, can be developed using machine learning algorithms to predict the biological activity of designed analogues based on their structural features. nih.govnih.gov By training these models on existing data for benzofuran derivatives, it is possible to identify the key molecular descriptors that correlate with a desired biological effect. mdpi.com This allows for the in silico screening of large virtual libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing.
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| QSAR Modeling | Predicts biological activity based on chemical structure. nih.govnih.gov | Prioritizes the synthesis of analogues with the highest predicted potency. |
| Molecular Docking | Simulates the binding of a molecule to a biological target. nih.govmdpi.com | Provides insights into the mechanism of action and helps to optimize binding affinity. |
| Retrosynthesis Prediction | Designs efficient synthetic routes to target molecules. mdpi.com | Accelerates the synthesis of novel and complex analogues. |
| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Aids in the selection of candidates with favorable drug-like properties early in the discovery process. |
Exploration of Multicomponent Reaction Strategies for Benzofuran Library Generation
The efficient construction of chemical libraries with high structural diversity is crucial for the discovery of new bioactive compounds. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials, are ideally suited for this purpose. mdpi.com
The application of MCRs to the synthesis of benzofurans allows for the rapid generation of a wide range of structurally diverse analogues from readily available starting materials. nih.gov For instance, a one-pot, five-component reaction has been developed for the synthesis of complex tetrazol-benzofuran hybrids. rsc.org These strategies are highly convergent and atom-economical, making them attractive for high-throughput synthesis.
Diversity-oriented synthesis (DOS) is another powerful approach that aims to generate structurally diverse and complex small molecules, populating chemical space with novel scaffolds. nih.govdrugbank.com By combining MCRs with other synthetic strategies in a DOS approach, it will be possible to create large and diverse libraries of benzofuran derivatives based on the this compound template. These libraries can then be screened against a variety of biological targets to identify new lead compounds. The use of parallel synthesis techniques can further expedite the creation of these libraries. nih.govresearchgate.net
Expanding the Scope of Mechanistic Biological Investigations and Target Identification
While the benzofuran scaffold is known to be present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, a deeper understanding of the specific molecular mechanisms of action and the identification of direct biological targets are crucial for their development as therapeutic agents. nih.govresearchgate.netmdpi.com
Future research on analogues of this compound should focus on elucidating their precise mechanisms of action. This will involve a combination of in vitro and in vivo studies to identify the signaling pathways and cellular processes that are modulated by these compounds. For example, studies have shown that some benzofuran derivatives exert their anticancer effects by inhibiting protein kinases such as CDK2, PI3K, and VEGFR2, or by targeting enzymes like LSD1. nih.govtaylorandfrancis.com Others have been found to modulate inflammatory pathways like NF-κB and MAPK. mdpi.com
A key area of future research will be the definitive identification of the direct molecular targets of novel, biologically active analogues. Modern chemical biology approaches, such as activity-based protein profiling (ABPP) and thermal shift assays, can be employed to identify the specific proteins that these compounds bind to within the cell. acs.orgfrontiersin.org Elucidating the structure-activity relationships (SAR) through systematic medicinal chemistry efforts will also be critical to understand how modifications to the benzofuran scaffold affect target binding and biological activity. nih.gov A thorough understanding of the mechanistic biology and target landscape will be essential for the rational design of the next generation of benzofuran-based therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-methoxybenzofuran-6-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-step organic reactions. For example, refluxing precursors like substituted benzofuran derivatives with ethyl cyanoacetate in ethanol, catalyzed by ammonium acetate, yields target molecules. Reaction optimization involves adjusting reflux duration (e.g., 3 hours), solvent polarity, and catalyst ratios to maximize purity. Crystallization from n-hexane is a common purification step .
Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Data collection involves mounting a crystal on a diffractometer, measuring intensity data, and refining atomic coordinates against experimental data. The process includes applying thermal displacement parameters and validating geometry using tools like Cremer-Pople puckering parameters for ring systems .
Q. What spectroscopic techniques confirm the identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and substituent positions. For instance, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons in the benzofuran ring appear between δ 6.8–7.5 ppm. Mass spectrometry (MS) confirms molecular weight via molecular ion peaks, and IR spectroscopy verifies ester (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement (e.g., high R-factors) be resolved for this compound?
- Methodological Answer : High R-factors may arise from disordered solvent molecules or twinning. Strategies include:
- Re-examining data collection parameters (e.g., exposure time, temperature).
- Using SHELXL ’s TWIN/BASF commands for twinned data.
- Applying restraints to disordered regions (e.g., SIMU/ISOR for thermal motion). Cross-validation with Hirshfeld surface analysis or hydrogen-bonding networks can improve model accuracy .
Q. What computational methods analyze the ring puckering conformation in the benzofuran core?
- Methodological Answer : Cremer-Pople puckering coordinates (e.g., amplitude , phase angle ) quantify non-planarity. For five-membered rings, calculate puckering parameters using atomic Cartesian coordinates via:
where are displacements from the mean plane. Software like CrystalExplorer automates this analysis .
Q. How do electronic effects of the 4-methoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group activates the benzofuran ring toward electrophilic substitution at the 5-position. Computational studies (DFT, NBO analysis) predict charge distribution, while experimental kinetic monitoring (e.g., UV-Vis or HPLC) tracks reaction rates. Compare with analogs (e.g., 4-nitro derivatives) to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
